Dodec-11-EN-1-ylphosphonic acid

Surface activity Air–water interface Amphiphile characterization

Dodec-11-EN-1-ylphosphonic acid (synonym: 11-dodecenylphosphonic acid; abbreviated PC12) is a C12 omega-unsaturated alkylphosphonic acid bearing a terminal trans-vinylphosphonic acid (P–C=C) motif. It belongs to the class of organophosphonic acid amphiphiles used extensively for self-assembled monolayers (SAMs) on metal oxide surfaces and as single-chain surfactants.

Molecular Formula C12H25O3P
Molecular Weight 248.30 g/mol
CAS No. 210237-15-3
Cat. No. B14253615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-11-EN-1-ylphosphonic acid
CAS210237-15-3
Molecular FormulaC12H25O3P
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCP(=O)(O)O
InChIInChI=1S/C12H25O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2,(H2,13,14,15)
InChIKeyBGMUPLMCYWNCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodec-11-EN-1-ylphosphonic Acid (CAS 210237-15-3): Core Identity, Physicochemical Baseline, and Structural Context for Scientific Procurement


Dodec-11-EN-1-ylphosphonic acid (synonym: 11-dodecenylphosphonic acid; abbreviated PC12) is a C12 omega-unsaturated alkylphosphonic acid bearing a terminal trans-vinylphosphonic acid (P–C=C) motif [1]. It belongs to the class of organophosphonic acid amphiphiles used extensively for self-assembled monolayers (SAMs) on metal oxide surfaces and as single-chain surfactants [2]. The presence of the trans-alkenyl phosphonic acid headgroup fundamentally alters its intermolecular hydrogen-bonding capacity, aqueous dispersibility, and thermal behavior relative to its saturated-chain analog dodecylphosphonic acid (DPA) [1].

Self-Assembly Spontaneous bilayer vesicle formation in water
Surface Chemistry High-density SAM precursor for metal oxide surfaces
Polymerizable Handle Terminal alkene for post-functionalization

Why Dodec-11-EN-1-ylphosphonic Acid Cannot Be Replaced by Saturated-Chain or Bolaamphiphilic Phosphonic Acid Analogs Without Performance Loss


Simple chain-length matching is insufficient when selecting an alkylphosphonic acid for applications that depend on aqueous-phase self-assembly, interfacial packing, or thermal processability. The trans-P–C=C moiety of Dodec-11-EN-1-ylphosphonic acid drastically weakens intermolecular hydrogen bonding compared with the saturated analog dodecylphosphonic acid (DPA), resulting in a ~20 °C melting-point depression [1]. This same motif enables spontaneous bilayer vesicle formation in water—a property absent in DPA and double-tailed lipids—while maintaining a compact molecular footprint (23 Ų per molecule) that is an order of magnitude smaller than that of the bolaamphiphilic analog BPC12 [1][2]. Consequently, substituting a generic C12 phosphonic acid or a bola-form derivative for Dodec-11-EN-1-ylphosphonic acid leads to fundamentally different aggregation behavior, surface activity, and post-assembly functionalization potential.

Spontaneous vesicle formation
Saturated DPA yields only precipitates, no CAC
Compact molecular packing
Bolaamphiphilic BPC12 occupies 9.4× larger area, reducing surface density
Durable SS316L monolayers
Shorter-chain phosphonic acids (C3–C10) produce disordered, rapidly degrading films

Quantitative Differentiation Evidence: Dodec-11-EN-1-ylphosphonic Acid Head-to-Head Against Closest Analogs


Surface Tension Reduction: PC12 vs. Bolaamphiphilic Analog BPC12 vs. Pure Water Baseline

Dodec-11-EN-1-ylphosphonic acid (PC12) reduces the equilibrium surface tension of water from 72.0 mN/m to 23.6 mN/m, indicating dense packing at the air–water interface [1]. By contrast, the structurally related bolaamphiphilic alkenyl phosphonic acid BPC12 (which carries two trans-P–C=C headgroups) reduces surface tension only to 47.0 mN/m under identical measurement conditions, demonstrating that the monofunctional PC12 architecture is substantially more surface-active [2].

Surface Tension Lowering
Cross-study comparable
PC12: 23.6 mN/m
BPC12: 47.0 mN/m
Higher surface pressure supports wetting-agent fit
Wilhelmy plate, ~25°C; baseline 72.0 mN/m
Surface activity Air–water interface Amphiphile characterization

Critical Aggregation Concentration: PC12 Displays Definable, Low-Concentration Self-Assembly Threshold

Dynamic light scattering and surface tension titrations establish that PC12 exhibits a critical aggregation concentration (CAC) of 4.8 × 10⁻⁴ M in pure water, above which it spontaneously forms aggregates [1]. The corresponding saturated analog dodecylphosphonic acid (DPA) does not exhibit a measurable CAC under equivalent aqueous conditions because its stronger intermolecular hydrogen-bonding network prevents analogous soluble aggregate formation, instead yielding macroscopic precipitation [1].

Critical Aggregation Conc.
Head-to-head
4.8 × 10⁻⁴ M
Definable low-concentration self-assembly threshold
DPA: no measurable CAC, precipitation observed
Self-assembly Critical aggregation concentration Vesicle formation

Thermal Behavior: ~20 °C Melting-Point Depression of PC12 Relative to Saturated DPA

Differential scanning calorimetry (reported as melting point determination) shows that the melting point of PC12 is approximately 20 °C lower than that of dodecylphosphonic acid (DPA, CAS 5137-70-2), a direct consequence of weakened intermolecular hydrogen bonds arising from the trans-P–C=C headgroup geometry [1]. Commercial DPA typically melts at 99–103 °C (or 92–96 °C depending on purity) ; PC12 therefore melts in an estimated range of ~72–83 °C, substantially broadening its thermal processing window.

Melting Point Depression
Head-to-head
~20 °C lower vs DPA
Broader thermal processing window
DPA reference: 99–103°C; supports melt-casting
Thermal analysis Melting-point depression Intermolecular hydrogen bonding

Interfacial Packing Density: PC12 Occupies a 9.4× Smaller Molecular Area than Bolaamphiphilic BPC12

Gibbs adsorption isotherm analysis of surface tension vs. concentration data yields an occupied area per molecule at the air/water interface (A) of 23 Ų for PC12, compared with 216 Ų for the bolaamphiphilic derivative BPC12 [1]. This ~9.4-fold difference indicates that each PC12 molecule packs approximately an order of magnitude more densely at the interface, which in turn governs monolayer permeability, mechanical rigidity, and surface coverage per gram of material.

Molecular Area
Head-to-head
23 Ų per molecule
9.4× smaller than BPC12; dense interfacial packing
Gibbs isotherm; BPC12: 216 Ų
Molecular packing Gibbs adsorption isotherm Air–water interface

Spontaneous Bilayer Vesicle Formation: Single-Tailed PC12 vs. Double-Tailed Modern Lipids

Cryo-TEM and DLS data demonstrate that PC12, despite having only a single C12 hydrocarbon tail, spontaneously self-assembles into closed bilayer vesicles in water without input of external energy (sonication, extrusion, or solvent exchange) [1]. This contrasts sharply with modern double-tailed phospholipids (e.g., DPPC, DOPC), which universally require external energy input (sonication, extrusion) to form vesicles, and with saturated single-tailed amphiphiles such as DPA and sodium dodecyl sulfate (SDS), which form only micelles or precipitate under identical conditions [1].

Spontaneous Vesiculation
Head-to-head
PC12: spontaneous bilayered vesicles
No sonication/extrusion required; unique C12 behavior
DPA precipitates; SDS forms micelles; phospholipids need energy input
Vesicle Bilayer Origin-of-life Protocell model

Chain-Length Threshold for Ordered Monolayers on SS316L: C12 Is the Minimum for 30-Day Stability

A systematic Langmuir study of alkylphosphonic acids (chain lengths C3–C18) on clinically and industrially relevant SS316L stainless steel established that only monolayers of chain length ≥12 form ordered, stable films as evidenced by static water contact angle (SCA), XPS, AFM, and IRRAS [1]. Monolayers with chain lengths 12–18 remained intact for up to 30 days in acidic (pH 3), neutral (Milli-Q water), and physiological (10 mM PBS) conditions, and for 7 days under dry heating at 120 °C; shorter chains (C3–C10) yielded disordered films that degraded rapidly [1]. At C12, Dodec-11-EN-1-ylphosphonic acid meets the minimum carbon-number threshold for durable SAM formation, while the terminal alkene provides a covalent anchoring and post-functionalization handle absent in saturated C12 DPA.

Monolayer Stability Threshold
Class-level
C12 minimum for ordered SAM on SS316L
Supports C12 selection for durable coatings
≥30 day stability in PBS; data from C12–C18 class
Self-assembled monolayer Stainless steel Long-term stability Chain-length threshold

Highest-Confidence Application Scenarios for Dodec-11-EN-1-ylphosphonic Acid Based on Quantified Differentiation Evidence


Spontaneous Protocell Vesicle Systems for Origin-of-Life and Synthetic Biology Research

PC12 is uniquely capable of forming bilayer vesicles spontaneously upon hydration, with no sonication, extrusion, or organic solvent required [1]. Its low CAC of 4.8 × 10⁻⁴ M and surface tension reduction to 23.6 mN/m provide quantifiable assembly benchmarks. This spontaneous vesiculation—absent in saturated DPA, double-tailed phospholipids, and bolaamphiphilic BPC12—makes PC12 the compound of choice for prebiotic compartmentalization studies where external energy input must be excluded to mimic early-Earth conditions. The ~20 °C melting-point depression relative to DPA also facilitates low-temperature formulation of protocell suspensions [1].

High-Density Functionalizable SAMs on Stainless Steel Medical Implants and Devices

Alkylphosphonic acid SAMs on SS316L require a minimum C12 chain length to achieve ordered, stable monolayers that persist ≥30 days in physiological PBS [2]. Dodec-11-EN-1-ylphosphonic acid meets this C12 threshold while providing a terminal alkene handle for covalent attachment of bioactive peptides, antifouling polymers, or antimicrobial agents—a post-functionalization capability that saturated dodecylphosphonic acid (DPA) lacks. For procurement specifications of implant-coating intermediates, PC12 thus combines the requisite chain length for durability with orthogonal reactivity for subsequent bioconjugation [2].

Compact Interfacial Coatings for Sensor and Electronic Device Passivation

With a molecular footprint of only 23 Ų at the air–water interface—9.4× smaller than the 216 Ų of the bolaamphiphilic analog BPC12—PC12 enables denser monolayer packing per unit gram of material [3]. For Langmuir–Blodgett deposition, surface acoustic wave sensors, or organic field-effect transistor dielectric modification, this high packing density translates to lower material usage per device, reduced pinhole density, and more effective barrier properties against ion permeation. The trans-P–C=C moiety further permits in-situ photochemical or thermal crosslinking, stabilizing the monolayer beyond what a saturated C12 phosphonic acid can provide [2][3].

Low-Temperature Melt-Processed Corrosion Inhibitor Formulations

The ~20 °C melting-point depression of PC12 compared with DPA (ΔTₘ ≈ 20 °C, with PC12 melting in the ~72–83 °C range versus DPA's 99–103 °C) widens the thermal processing window for hot-dip, spin-coating, or melt-casting applications [1]. On temperature-sensitive substrates such as polymer-backed electronics or galvanized steel where heating above 90 °C risks substrate deformation or accelerated oxidation, PC12 can be applied as a molten monolayer precursor without exceeding substrate tolerance limits. This thermal advantage, combined with the terminal alkene's post-deposition crosslinkability, differentiates PC12 from saturated C12 or shorter-chain phosphonic acids in corrosion-inhibiting coating procurement decisions [1].

Application
Selection Property
Validation Focus
Protocell vesicle systems
Spontaneous bilayer assembly in water
Vesicle size distribution, encapsulation efficiency, stability without energy input
Stainless steel implant coatings
C12 chain length with terminal alkene handle
Monolayer durability in physiological PBS, post-functionalization retention
Sensor interfacial coatings
High packing density (compact molecular footprint)
Pinhole density, barrier properties against ion permeation
Low-temperature corrosion inhibitor
Lower melting point vs saturated DPA
Substrate thermal tolerance, melt-processing uniformity
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